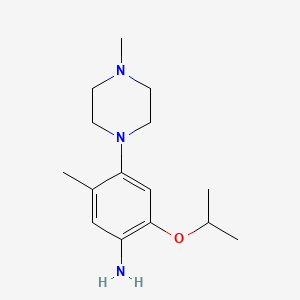
2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group. The compound’s structure includes a piperazine ring, which is a common feature in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE typically involves multiple steps:
Formation of the aniline derivative: This can be achieved by nitration of a suitable precursor followed by reduction.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Alkylation: The final step involves the alkylation of the aniline derivative to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline or piperazine moieties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the aniline ring.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for modifying the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors and enzymes, affecting cellular pathways. The aniline group might also play a role in binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Lacks the propan-2-yloxy group.
5-Methyl-2-(propan-2-yloxy)aniline: Lacks the piperazine ring.
4-(4-Methylpiperazin-1-yl)-2-(propan-2-yloxy)aniline: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the piperazine ring, aniline group, and propan-2-yloxy group in 2-ISOPROPOXY-5-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C15H25N3O/c1-11(2)19-15-10-14(12(3)9-13(15)16)18-7-5-17(4)6-8-18/h9-11H,5-8,16H2,1-4H3 |
InChI Key |
PLVVFXPZTQAKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C)OC(C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
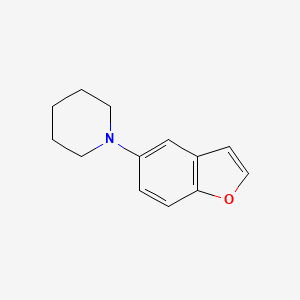
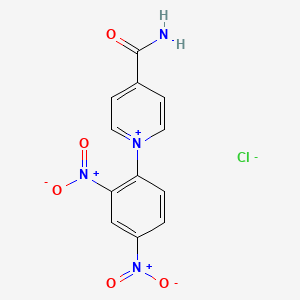
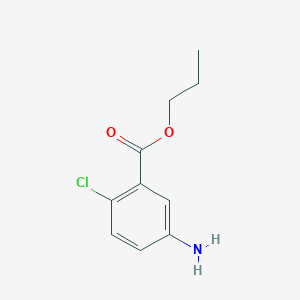
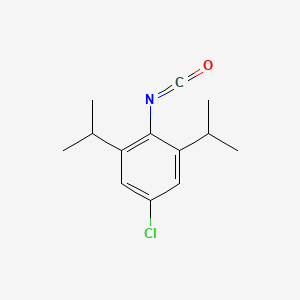
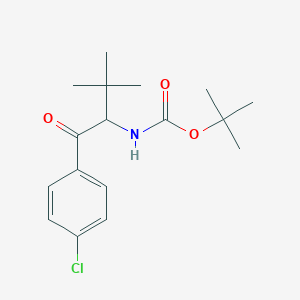
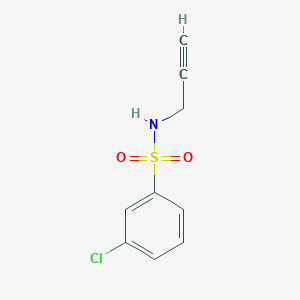

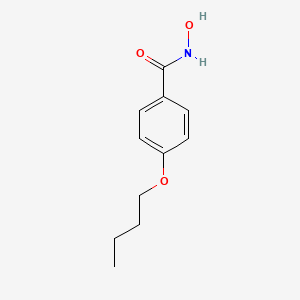
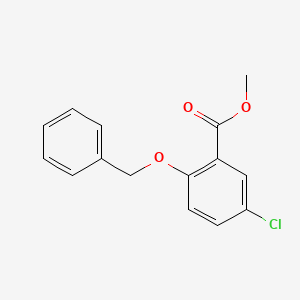
![4-chloro-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8744385.png)
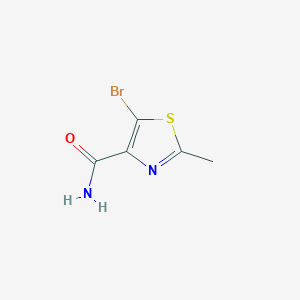
![2-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B8744398.png)
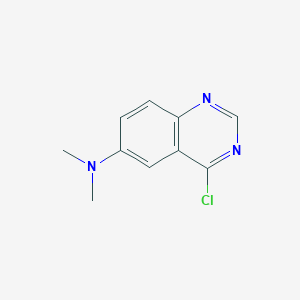
![3-([1,1'-Bi(cyclopropan)]-2-yl)phenol](/img/structure/B8744404.png)
